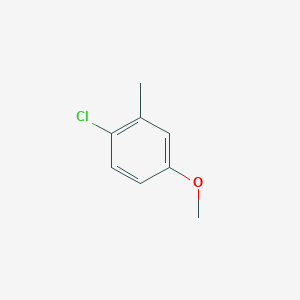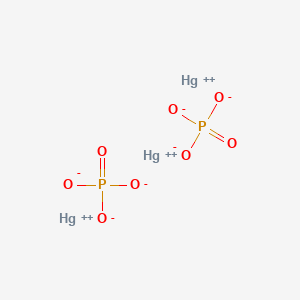
2-Methoxy-4,6-Dimethylpyrimidin
Übersicht
Beschreibung
2-Methoxy-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyrimidine, characterized by the presence of methoxy and dimethyl groups at the 2, 4, and 6 positions, respectively
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,6-dimethylpyrimidine has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary targets of 2-Methoxy-4,6-dimethylpyrimidine are DNA and BSA protein . The compound has been found to interact with these targets when it is part of metal (II) complexes .
Mode of Action
2-Methoxy-4,6-dimethylpyrimidine, as part of metal (II) complexes, binds with calf thymus (CT) DNA via groove binding mode . This interaction results in changes to the DNA structure, which can have significant effects on the function of the DNA .
Biochemical Pathways
It is known that the compound can cleave nucleic acids, which suggests it may affect pathways related to dna replication and repair .
Pharmacokinetics
Its molecular weight of 13816700 and LogP value of 1.10200 suggest that it may have good bioavailability.
Result of Action
The interaction of 2-Methoxy-4,6-dimethylpyrimidine with DNA and BSA protein can result in DNA cleavage . This can lead to changes in the function of the DNA, potentially affecting cellular processes such as replication and transcription .
Action Environment
The action, efficacy, and stability of 2-Methoxy-4,6-dimethylpyrimidine can be influenced by various environmental factors. For instance, the presence of other compounds, pH, and temperature can all affect the compound’s interaction with its targets .
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it is interacting with .
Cellular Effects
Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other pyrimidine derivatives have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Other pyrimidine derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethylpyrimidine typically involves the following steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product of the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product of the condensation reaction, and dry hydrogen chloride gas is introduced to facilitate the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product of the cyclization reaction, followed by stirring and dissolving the mixture to complete the methoxylation reaction.
Industrial Production Methods
Industrial production methods for 2-Methoxy-4,6-dimethylpyrimidine may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with amino and methoxy groups.
2-Chloro-4,6-dimethoxypyrimidine: Contains chloro and methoxy groups instead of methoxy and dimethyl groups.
Uniqueness
2-Methoxy-4,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFQSOCGYVXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465627 | |
| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-61-7 | |
| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-methoxy-4,6-dimethylpyrimidine synthesized from a relevant pyrimidine precursor according to the research?
A1: The research article [] describes a method for synthesizing 2-methoxy-4,6-dimethylpyrimidine from 4,6-dimethylpyrimidine-2-sulphonyl fluoride. This sulfonyl fluoride derivative is reacted with methoxide ion, leading to the displacement of the sulfur-containing group and the introduction of the methoxy group at the 2-position of the pyrimidine ring. The reaction rate is influenced by the presence and position of the methyl substituents on the pyrimidine ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)


![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)



![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)



